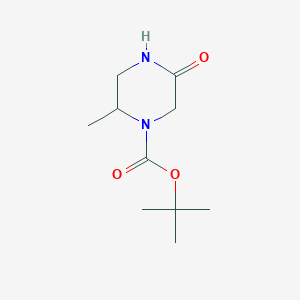
Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate is an organic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonyloxy group attached to a phenyl ring, which is further connected to a propanoate ester. The trifluoromethanesulfonyloxy group imparts significant reactivity to the compound, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate typically involves the reaction of 4-hydroxyphenylpropanoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylpropanoates with various functional groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: Oxidized derivatives of the phenyl ring, such as quinones.
Scientific Research Applications
Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce new functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-(methanesulfonyloxy)phenyl}propanoate
- Methyl 2-{4-(ethanesulfonyloxy)phenyl}propanoate
- Methyl 2-{4-(butanesulfonyloxy)phenyl}propanoate
Uniqueness
Methyl 2-{4-(trifluoromethanesulfonyloxy)phenyl}propanoate is unique due to the presence of the trifluoromethanesulfonyloxy group, which imparts higher reactivity and stability compared to other sulfonyloxy derivatives. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
Molecular Formula |
C11H11F3O5S |
|---|---|
Molecular Weight |
312.26 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(10(15)18-2)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
FVDSSOJAXHHBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)


![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)

![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)


